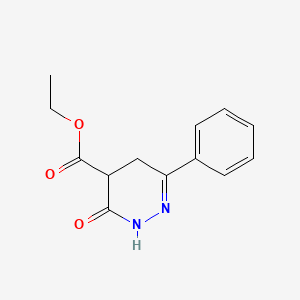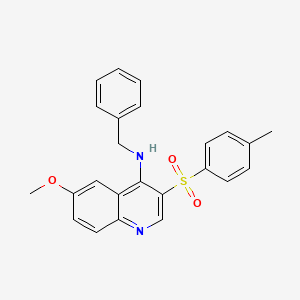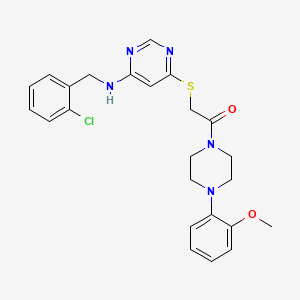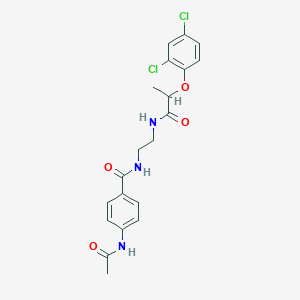
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BDP, is a compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. BDP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has explored the synthesis of heterocyclic compounds, including pyrazole derivatives, from related chemical structures, highlighting the potential of these compounds in the development of new materials and pharmaceuticals (Adnan, Hassan, & Thamer, 2014).
- Studies have also focused on the reactions of pyrazole-carboxylic acid derivatives with various other chemical agents, emphasizing the versatility of these compounds in synthetic chemistry (Korkusuz & Yıldırım, 2010).
Biological Activities and Applications
- Certain derivatives of 3,4-dihydro-2H-1,5-benzodioxepin have been studied for their biological properties, such as bronchial dilator activity and potential as adrenergic stimulants, highlighting their significance in medicinal chemistry (Damez, Labrosse, Lhoste, & Sinou, 2001).
- Derivatives of 1H-pyrazole, closely related to the queried compound, have been synthesized and evaluated for their antibacterial activities, indicating their potential use in developing new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).
Material Science and Chemistry
- The compound has relevance in material science, particularly in the synthesis of novel compounds and intermediates used in various chemical reactions and processes (Chaban, Matiichuk, & Matiychuk, 2020).
Pharmaceutical Development
- Some derivatives of 1H-pyrazole, closely related to the compound , have been investigated for their potential in developing new anticancer agents, emphasizing the compound's relevance in drug discovery and oncology (Stepanenko et al., 2011).
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-8-10(14(17)18)13(15-16)9-3-4-11-12(7-9)20-6-2-5-19-11/h3-4,7-8H,2,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBUURGUCPCNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCCO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)








![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)
